molecular formula C15H14ClN3O3S B2869710 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 727420-57-7

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2869710
CAS No.: 727420-57-7
M. Wt: 351.81
InChI Key: UHNUGTSNRFMZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a sulfonamide group with an indazole moiety, making it a valuable candidate for various biological and medicinal studies.

Biochemical Analysis

Biochemical Properties

The role of 5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide in biochemical reactions is not fully understood. Indazole-containing compounds, which include this compound, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully known. Some indazole-containing compounds have been found to inhibit cell growth

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, while the indazole moiety contributes to its biological activity .

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUGTSNRFMZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.